molecular formula C20H13NO5 B2449438 Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate CAS No. 339101-03-0

Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No. B2449438
CAS RN: 339101-03-0
M. Wt: 347.326
InChI Key: FKRDZJPQVXPOQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate, a method was developed for the synthesis of a similar compound, 4,11-dimethoxyanthra [2,3-b]furan-5,10-dione . This method was based on heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A study by Yavari, Alborzi, Dehghan, and Nourmohammadian (2005) detailed the synthesis of related compounds using ethyl 9,10-dihydro-9,10-dioxoanthracen-1-yl-carbamoyl-formate, highlighting techniques applicable to similar compounds like Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate (Yavari et al., 2005).

  • Molecular Interactions

    The same study also observed a dynamic NMR effect due to restricted rotation around the bond linking the anthraquinone moiety and the heterocyclic ring system in the synthesized compounds (Yavari et al., 2005).

Potential Applications

  • In Dye Synthesis

    Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate and similar compounds have potential applications in dye synthesis. For instance, Bojinov and Grabchev (2003) synthesized new fluorescent dyes using related compounds, indicating potential applications of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate in this field (Bojinov & Grabchev, 2003).

  • In Crystal Structure Studies

    Marjani (2013) studied the crystal structure of a related compound, which could provide insights into the structural characteristics of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate (Marjani, 2013).

  • As Labeling Reagents in Food Analysis

    Sun, You, Song, and Xia (2011) designed and synthesized a new labeling reagent for carboxylic acids, using a similar anthracene structure, for application in high-performance liquid chromatography. This suggests potential for Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate in analytical chemistry (Sun et al., 2011).

properties

IUPAC Name

ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-2-25-20(24)17-16(10-26-21-17)11-7-8-14-15(9-11)19(23)13-6-4-3-5-12(13)18(14)22/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRDZJPQVXPOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate

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